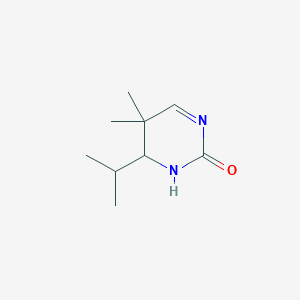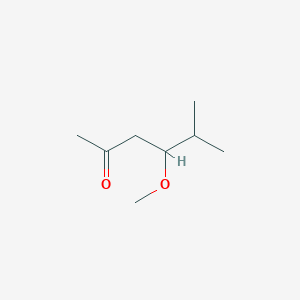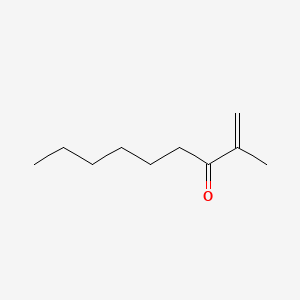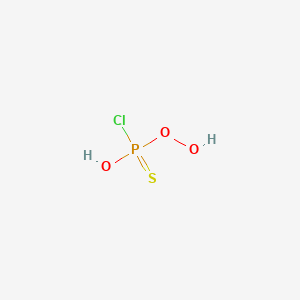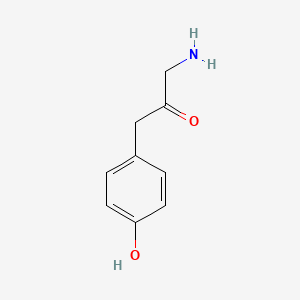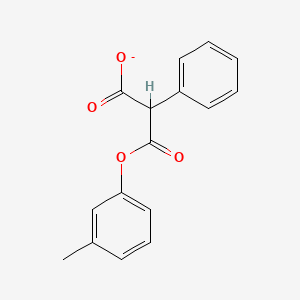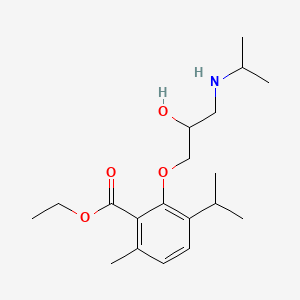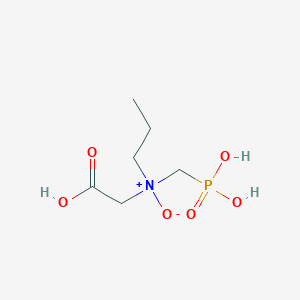
N-(Carboxymethyl)-N-(phosphonomethyl)propan-1-amine N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Carboxymethyl)-N-(phosphonomethyl)propan-1-amine N-oxide is a chemical compound that belongs to the class of organophosphorus compounds. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and industrial processes. The unique structure of this compound allows it to interact with various biological and chemical systems, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Carboxymethyl)-N-(phosphonomethyl)propan-1-amine N-oxide typically involves the reaction of a primary amine with phosphonomethylating agents under controlled conditions. The reaction may proceed through a series of steps, including the formation of intermediate compounds, followed by oxidation to achieve the final product. Common reagents used in the synthesis include formaldehyde, phosphorous acid, and hydrogen peroxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and specific reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcome.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Carboxymethyl)-N-(phosphonomethyl)propan-1-amine N-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: Under specific conditions, it can be reduced to form lower oxidation state products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state phosphorous compounds, while reduction may produce lower oxidation state derivatives.
Wissenschaftliche Forschungsanwendungen
N-(Carboxymethyl)-N-(phosphonomethyl)propan-1-amine N-oxide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its interactions with biological molecules and potential as a biochemical tool.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Applied in industrial processes, such as catalysis and material science.
Wirkmechanismus
The mechanism of action of N-(Carboxymethyl)-N-(phosphonomethyl)propan-1-amine N-oxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-(Carboxymethyl)-N-(phosphonomethyl)propan-1-amine N-oxide include other organophosphorus compounds, such as:
- N-(Phosphonomethyl)glycine
- N-(Carboxymethyl)phosphonic acid
- N-(Phosphonomethyl)propan-1-amine
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
53792-68-0 |
|---|---|
Molekularformel |
C6H14NO6P |
Molekulargewicht |
227.15 g/mol |
IUPAC-Name |
N-(carboxymethyl)-N-(phosphonomethyl)propan-1-amine oxide |
InChI |
InChI=1S/C6H14NO6P/c1-2-3-7(10,4-6(8)9)5-14(11,12)13/h2-5H2,1H3,(H,8,9)(H2,11,12,13) |
InChI-Schlüssel |
CZFIQVICPWOZMR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC[N+](CC(=O)O)(CP(=O)(O)O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


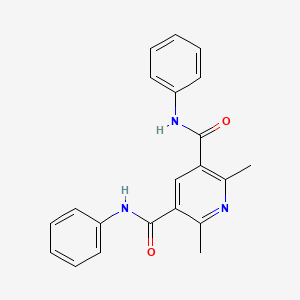
![Silane, trimethyl[(1-methyleneheptyl)oxy]-](/img/structure/B14646316.png)
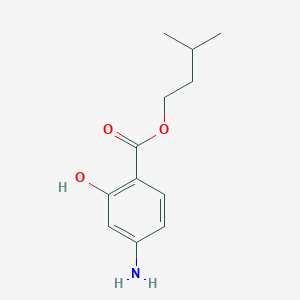
![2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-5-isocyanato-1,3-thiazole](/img/structure/B14646325.png)
![2,5,8,11-Tetraoxa-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene](/img/structure/B14646336.png)
